7-Acridinesulfonamide, 3-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acridinesulfonamide, 3-amino- is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in this compound adds to its versatility, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acridinesulfonamide, 3-amino- typically involves the condensation of acridine derivatives with sulfonamide precursors. One common method involves the reaction of 3-aminoacridine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of 7-Acridinesulfonamide, 3-amino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Acridinesulfonamide, 3-amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
7-Acridinesulfonamide, 3-amino- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit acetylcholinesterase, making it a candidate for Alzheimer’s disease treatment
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Acridinesulfonamide, 3-amino- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3,4-dihydro-1H-quinolin-2-one: Similar in structure and also inhibits carbonic anhydrases.
7-(3-amino-4-alkoxyimino-1-piperidyl)-quinolones: Known for their antibacterial activity.
Uniqueness
7-Acridinesulfonamide, 3-amino- stands out due to its dual functionality as both an acridine derivative and a sulfonamide. This unique combination allows it to exhibit a wide range of biological activities, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
64046-85-1 |
---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
6-aminoacridine-2-sulfonamide |
InChI |
InChI=1S/C13H11N3O2S/c14-10-2-1-8-5-9-6-11(19(15,17)18)3-4-12(9)16-13(8)7-10/h1-7H,14H2,(H2,15,17,18) |
InChI Key |
XGOMGJMAAOSFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.